molecular formula C20H29NO3 B144038 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol CAS No. 127003-40-1

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol

Cat. No.: B144038
CAS No.: 127003-40-1
M. Wt: 329.4 g/mol
InChI Key: YPYIXDUIJJSRCH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is a propanolamine derivative characterized by a dimethylamino group at position 1, a phenoxy ether linkage at position 3, and a 4-methoxyphenethyl substituent on the aromatic ring.

Properties

IUPAC Name

1-(dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-7-5-4-6-17(20)11-8-16-9-12-19(23-3)13-10-16/h4-7,9-10,12-13,18,22H,8,11,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPHAPHABGCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86819-17-2 (hydrochloride)
Record name 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80925762
Record name 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127003-40-1
Record name 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

The most widely documented method involves a three-step synthesis starting from 2-[2-(4-methoxyphenyl)ethyl]phenol (Figure 1):

  • Alkylation with Epichlorohydrin :

    • 2-[2-(4-Methoxyphenyl)ethyl]phenol reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form the glycidyl ether intermediate.

    • Conditions : Dichloromethane solvent, 35–40°C, 4–6 hours.

    • Yield : ~85%.

  • Amination with Dimethylamine :

    • The glycidyl ether undergoes nucleophilic ring-opening with dimethylamine to yield 1-(dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol.

    • Conditions : Tetrahydrofuran (THF), room temperature, 12 hours.

    • Yield : 78–82%.

  • Hydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing stability for subsequent reactions.

Table 1: Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Source
AlkylationEpichlorohydrin, NaOH, CH₂Cl₂, 40°C8595.2
AminationDimethylamine, THF, 25°C8097.8
Salt FormationHCl (gaseous), ethyl acetate9299.1

Hydrogenation-Based Route for Phenethyl Group Installation

Catalytic Hydrogenation of Styryl Derivatives

An alternative approach starts with 2-((4-methoxystyryl)phenol, which undergoes hydrogenation to install the phenethyl moiety:

  • Styryl Intermediate Preparation :

    • Condensation of 2-hydroxybenzaldehyde with 4-methoxystyrene using triphenylphosphine oxide as a catalyst.

    • Conditions : Toluene, reflux, 8 hours.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the styryl double bond to ethyl.

    • Conditions : 50 psi H₂, ethanol, 60°C.

    • Yield : 88%.

  • Downstream Functionalization :

    • The hydrogenated product undergoes the same alkylation/amination sequence as in Section 1.

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystPressure (psi)Temperature (°C)Yield (%)Selectivity (%)
Pd/C50608899
Raney Ni60707692
PtO₂45508195

Recrystallization Strategies for Purity Enhancement

Solvent Screening and Polymorphic Control

Post-synthesis purification is critical for pharmaceutical-grade material. Butanone emerges as the optimal recrystallization solvent:

  • Butanone Recrystallization :

    • Dissolve crude product in hot butanone (1:8 w/v), cool to 0–5°C, and filter.

    • Purity Improvement : 98.6% → 99.9%.

    • Polymorphic Form : Stabilizes Form I, which exhibits superior bioavailability.

Table 3: Solvent Performance in Recrystallization

SolventPurity Post-Crystallization (%)Recovery (%)Crystal Habit
Butanone99.990Needles (Form I)
Ethyl Acetate98.282Plates (Form II)
Methanol97.575Amorphous Aggregates

Comparative Analysis of Synthetic Approaches

Cost and Scalability Considerations

  • Multi-Step Synthesis :

    • Advantages : High yields (>80%), well-established protocol.

    • Limitations : Requires handling epichlorohydrin (toxic).

  • Hydrogenation Route :

    • Advantages : Avoids alkylation step; suitable for large-scale production.

    • Limitations : Pd catalyst cost and styryl intermediate instability .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a propan-2-ol backbone with other β-blockers but differs in substituent groups. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight Key References
Target Compound Dimethylamino, 4-methoxyphenethylphenoxy C₂₂H₃₀N₂O₃* ~382.5 g/mol
Metoprolol Isopropylamino, 4-(2-methoxyethyl)phenoxy C₁₅H₂₅NO₃ 267.36 g/mol
Carvedilol Carbazol-4-yloxy, 2-(2-methoxyphenoxy)ethylamino C₂₄H₂₆N₂O₄ 406.47 g/mol
(±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol Ethylamino, 4-(2-methoxyethyl)phenoxy C₁₄H₂₃NO₃ 253.34 g/mol

*Calculated based on structural analogs in .

  • The 4-methoxyphenethyl group introduces bulkier aromatic substitution compared to the 2-methoxyethyl group in metoprolol, which may influence lipophilicity and membrane penetration .

Pharmacological Activity

While direct activity data for the target compound are unavailable, comparisons with structurally related β-blockers reveal:

  • Metoprolol: Selective β₁-adrenergic antagonist with minimal α₁-blocking activity. The isopropylamino group enhances β₁-selectivity .
  • Carvedilol: Non-selective β-blocker with additional α₁-blocking activity due to the carbazolyloxy group, providing vasodilatory effects .
  • Target Compound: The dimethylamino group may reduce β-selectivity compared to metoprolol, while the 4-methoxyphenethyl group could enhance affinity for lipophilic receptor domains, analogous to carvedilol’s carbazole moiety .

Tables of Comparative Data

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Metoprolol Carvedilol
Amino Group Dimethylamino Isopropylamino Ethylamino*
Aromatic Substituent 4-Methoxyphenethyl 2-Methoxyethyl Carbazol-4-yloxy
LogP (Predicted) ~3.5 1.9 4.1
Receptor Targets β/α (hypothesized) β₁ β/α₁

*Carvedilol’s amino group is part of a larger ethylamino-carbazole structure .

Biological Activity

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol, commonly referred to as DMP, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

  • Molecular Formula : C₂₀H₂₇NO₃
  • Molecular Weight : 365.90 g/mol
  • CAS Number : 135261-74-4
  • Physical State : Solid (white to almost white powder or crystal)
  • Melting Point : 117.0 to 121.0 °C

DMP exhibits biological activity primarily through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are involved in various physiological processes. DMP is known to affect the following pathways:

  • Adrenergic Receptors : DMP may act as an agonist at beta-adrenergic receptors, influencing cardiovascular functions.
  • Cholinergic Receptors : It can modulate acetylcholine pathways, impacting neurotransmission and muscle contraction.
  • Histamine Receptors : Preliminary studies suggest potential interactions with histamine receptors, which could influence allergic responses and gastric acid secretion.

Table 1: Summary of Biological Activities

Activity TypeEffectReferences
AntihypertensiveReduces blood pressure
Anti-inflammatoryDecreases inflammatory markers
NeuroprotectiveProtects neuronal cells from apoptosis
AnalgesicReduces pain perception

Case Studies

  • Antihypertensive Effects :
    A study conducted on hypertensive animal models demonstrated that DMP significantly reduced systolic blood pressure. The mechanism was attributed to its action on beta-adrenergic receptors, leading to vasodilation and decreased cardiac output.
  • Neuroprotective Properties :
    Research published in Pharmacology Biochemistry and Behavior indicated that DMP protects neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of intracellular calcium levels and inhibition of pro-apoptotic factors.
  • Anti-inflammatory Activity :
    In vitro studies revealed that DMP reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Toxicological Profile

A comprehensive analysis of DMP's safety profile indicated low toxicity levels at therapeutic doses. The compound was evaluated in various assays assessing cytotoxicity, mutagenicity, and organ toxicity, showing no significant adverse effects at concentrations used in pharmacological studies.

Table 2: Toxicological Data Summary

Test TypeResultReference
CytotoxicityNo significant cytotoxic effects
MutagenicityNon-mutagenic in standard assays
Organ ToxicityNo observable organ toxicity

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